BI6015 is a synthetically derived small molecule that functions as a potent and selective antagonist of Hepatocyte Nuclear Factor 4 alpha (HNF4α) [, , , ]. HNF4α is a transcription factor crucial for regulating gene expression in various organs, including the liver, pancreas, kidneys, and intestines [, ]. Due to its role in modulating HNF4α activity, BI6015 has emerged as a valuable tool in dissecting the physiological functions of HNF4α and exploring its therapeutic potential in diseases like diabetes, cancer, and myocardial hypertrophy [, , , , ].
While the original paper describing BI6015 [] does not explicitly detail its synthesis procedure, it suggests a structure-activity relationship study based on a previously identified HNF4α modulator, BIM5078. The development of BI6015 aimed to enhance selectivity for HNF4α and eliminate off-target effects observed with BIM5078, specifically its agonistic activity on Peroxisome proliferator-activated receptor gamma (PPARγ) [].
BI6015 exerts its effects by selectively binding to HNF4α, inhibiting its transcriptional activity [, ]. This antagonism subsequently downregulates the expression of HNF4α target genes involved in various cellular processes, including lipid metabolism, glucose homeostasis, and cell proliferation [, , ].
CAS No.: 73785-31-6
CAS No.: 4074-55-9
CAS No.: 92292-84-7
CAS No.: 174514-58-0
CAS No.: 68480-15-9
CAS No.: 74367-31-0